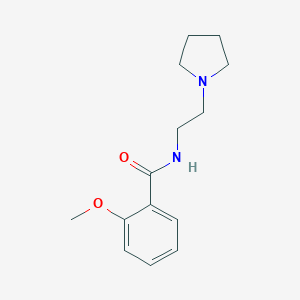
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has a molecular formula of C14H22N2O2. This compound has been found to have several interesting properties that make it useful in various scientific studies. In
Mechanism Of Action
The mechanism of action of Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. By inhibiting HDACs, Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- can increase the acetylation of histones, which can lead to the activation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest.
Biochemical And Physiological Effects
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the inhibition of tumor growth. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments. It is a potent HDAC inhibitor that can be used to investigate the role of HDACs in various biological processes. It has also been found to have anti-cancer properties, which makes it useful for the development of new anti-cancer drugs. However, one limitation of Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- in scientific research. One direction is the development of new anti-cancer drugs based on its HDAC inhibitory properties. Another direction is the investigation of its role in other biological processes, such as inflammation and neurodegenerative diseases. Additionally, the development of new synthetic methods for Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- can lead to the discovery of new derivatives with improved properties.
In conclusion, Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has several interesting properties that make it useful in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- involves the reaction of 2-methoxy-N-(2-pyrrolidinyl)ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50-60%, and the purity can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- has been used in several scientific studies due to its interesting properties. It has been found to be a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- has been used in several studies to investigate its potential as an anti-cancer agent.
properties
CAS RN |
73664-81-0 |
|---|---|
Product Name |
Benzamide, 2-methoxy-N-(2-(pyrrolidinyl)ethyl)- |
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-3-2-6-12(13)14(17)15-8-11-16-9-4-5-10-16/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17) |
InChI Key |
UNLPKXPUBAJCDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Other CAS RN |
73664-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



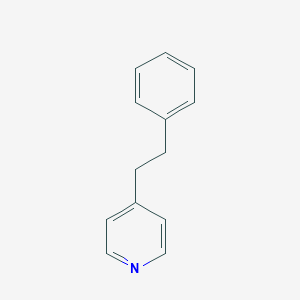
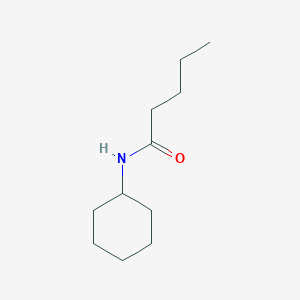
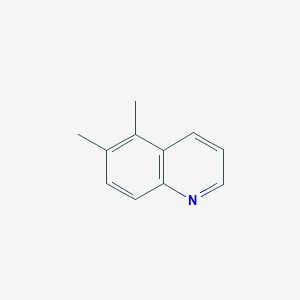
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)


![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

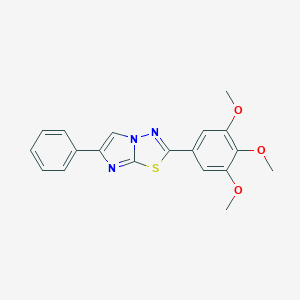



![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
